molecular formula C22H26N2O4S2 B3008631 4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863512-22-5

4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B3008631
CAS No.: 863512-22-5
M. Wt: 446.58
InChI Key: QEDFAOFKYYKEBO-UHFFFAOYSA-N
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Description

4-Butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 863512-22-5) is a synthetic organic compound with the molecular formula C₂₂H₂₆N₂O₄S₂ and a molecular weight of 446.6 . This molecule is a benzenesulfonamide derivative, a class of compounds known for diverse pharmacological activities, and features a thiazole ring system, which is a privileged scaffold in medicinal chemistry . Sulfonamides represent a significant class of bioactive molecules and are frequently investigated for their potential as antibacterial, hypoglycemic, anti-inflammatory, and antitumor agents . Specific patent literature identifies structurally related sulfonamide compounds as being developed for the treatment of conditions such as gout, highlighting the therapeutic relevance of this chemical class . The presence of the thiazole ring, combined with the sulfonamide functional group, makes this compound a valuable intermediate or target molecule for researchers in drug discovery and development. It is intended for use in biochemical research, hit-to-lead optimization, and investigating structure-activity relationships (SAR). This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-butoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S2/c1-3-4-15-28-20-9-11-21(12-10-20)30(25,26)23-14-13-18-16-29-22(24-18)17-5-7-19(27-2)8-6-17/h5-12,16,23H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDFAOFKYYKEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate reactions .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in substituents and heterocyclic systems. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Heterocycle Type Key Functional Groups Reference
4-Butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide Benzenesulfonamide Butoxy, thiazole-ethyl, 4-methoxyphenyl Thiazole C=S (1247–1255 cm⁻¹ in IR)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Benzenesulfonamide Methyl, oxazole-sulfamoyl Oxazole C=O (1663–1682 cm⁻¹ in IR)
4-Amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide Benzenesulfonamide Amino, butyl-thiadiazole Thiadiazole NH₂ (3278–3414 cm⁻¹ in IR)
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Ureido-thiazole-piperazine Trifluoromethylphenyl, piperazine-ethyl acetate Thiazole CF₃, ureido (ESI-MS m/z: 548.2)

Key Observations :

  • Heterocycle Impact : Thiazole derivatives (e.g., target compound) exhibit distinct C=S IR bands (~1250 cm⁻¹), while oxazole analogs (e.g., ) lack this feature but show strong C=O absorption .
  • Bioactivity Correlations : Thiazole- and thiadiazole-containing sulfonamides are often explored for antimicrobial activity, whereas ureido-thiazole derivatives (e.g., ) target enzyme inhibition .

Yield and Efficiency :

  • Thiazole derivatives (e.g., ) show high yields (89–93%), attributed to optimized coupling reactions .
  • Triazole-thione analogs () require tautomeric control during cyclization, reducing yields to 70–85% .
Spectroscopic and Computational Analysis
  • IR Spectroscopy :
    • Thione tautomers (e.g., target compound) lack S-H bands (~2500 cm⁻¹) but show C=S stretches at 1247–1255 cm⁻¹, distinguishing them from thiol forms .
    • Oxazole derivatives exhibit C=O stretches at 1663–1682 cm⁻¹, absent in thiazole systems .
  • Mass Spectrometry :
    • Ureido-thiazole derivatives () display [M+H]⁺ peaks at m/z 548.2, consistent with their molecular weights .
  • Computational Studies : Tools like Multiwfn () enable electron density topology analysis, predicting reactivity sites in sulfonamide derivatives .

Biological Activity

4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound featuring a thiazole ring and a sulfonamide group. Compounds in this category are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name for the compound is 4-butoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide. Its molecular formula is C22H26N2O4SC_{22}H_{26}N_2O_4S, and it has a molecular weight of 426.52 g/mol. The structure includes a butoxy group, a methoxy-substituted phenyl group, and a thiazole moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H26N2O4S
Molecular Weight426.52 g/mol
IUPAC Name4-butoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide

The mechanism of action of this compound involves several biochemical pathways:

  • Enzyme Inhibition : The sulfonamide component is known to inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth.
  • Antimicrobial Activity : The thiazole ring enhances interaction with various biological targets such as DNA gyrase and dihydroorotase, leading to inhibition of bacterial cell wall synthesis and replication.
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, contributing to its anti-inflammatory effects.

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. A study assessing the antimicrobial efficacy of related compounds showed that derivatives similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 20 μg/mL to 200 μg/mL against various bacterial strains such as E. coli and Staphylococcus aureus .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. A series of studies have highlighted that thiazole-based compounds can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Thiazole derivatives have been shown to induce G1 phase arrest in cancer cells.
  • Apoptosis Induction : They can activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.

In one study, derivatives were tested against melanoma and prostate cancer cell lines, showing improved antiproliferative activity compared to traditional agents .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound may be attributed to its ability to inhibit pro-inflammatory cytokines. Research has demonstrated that thiazole derivatives can reduce the expression of TNF-alpha and IL-6 in activated macrophages.

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiazole derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A study published in PubMed Central evaluated the antimicrobial activity of synthesized thiazole derivatives against various pathogens. The results indicated that certain derivatives exhibited strong antibacterial properties with MIC values significantly lower than those of conventional antibiotics .
  • Anticancer Activity Assessment : Another investigation focused on the anticancer potential of methoxy-substituted thiazoles revealed promising results in inhibiting cell proliferation in prostate cancer models. The study highlighted the role of structural modifications in enhancing bioactivity .
  • Inflammation Studies : Research assessing the anti-inflammatory effects demonstrated that thiazole derivatives could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

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